molecular formula C8H12N2O3 B126452 (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione CAS No. 154878-42-9

(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione

Cat. No. B126452
M. Wt: 184.19 g/mol
InChI Key: VAQKHOGJROQZJX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione, also known as spiro[3.5]nonane-1,2,4-trione, is a synthetic compound that has been a subject of scientific research due to its potential applications in various fields. 5]nonane-1,2,4-trione.

Mechanism Of Action

The mechanism of action of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione in antitumor activity involves the induction of apoptosis through the activation of caspase-3 and the inhibition of cell proliferation by inducing cell cycle arrest at the G2/M phase. Inhibition of HIV integrase activity is achieved by binding to the active site of the enzyme and preventing the integration of viral DNA into the host genome.

Biochemical And Physiological Effects

Spiro[3.5]nonane-1,2,4-trione has been shown to exhibit low toxicity in vitro and in vivo studies. In animal studies, it has been found to have a low acute toxicity and no significant adverse effects on body weight, organ weight, or hematological and biochemical parameters. However, further studies are needed to determine the long-term toxicity and safety of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione.

Advantages And Limitations For Lab Experiments

The advantages of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione as a building block for the synthesis of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione-fused heterocycles include its ease of synthesis, high yield, and versatile reactivity. However, the limitations of (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione include its low solubility in common organic solvents, which may limit its use in certain reactions.

Future Directions

For the research on (7S)-7-(Hydroxymethyl)-5,8-diaza(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as catalysis and bioimaging, and the optimization of its pharmacological properties for use as a potential drug candidate. Additionally, further studies are needed to determine the long-term toxicity and safety of (7S)-7-(Hydroxymethyl)-5,8-diaza(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione.

Synthesis Methods

Spiro[3.5]nonane-1,2,4-trione can be synthesized using a one-pot three-component reaction of 5-aminomethylisatin, 1,3-cyclohexanedione, and formaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Mannich-type condensation reaction, followed by a cyclization reaction to form the (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione-fused ring system. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

Spiro[3.5]nonane-1,2,4-trione has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione has been investigated as a potential antitumor agent due to its ability to induce apoptosis and inhibit cell proliferation. It has also been studied as a potential inhibitor of human immunodeficiency virus (HIV) integrase, an enzyme that is essential for the replication of the virus. In materials science, (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione has been used as a building block for the synthesis of novel materials such as (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dioneoxindoles and (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dionehydantoins. In organic synthesis, (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione[3.5]nonane-1,2,4-trione has been used as a versatile building block for the synthesis of various (7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione-fused heterocycles.

properties

CAS RN

154878-42-9

Product Name

(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(7S)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione

InChI

InChI=1S/C8H12N2O3/c11-4-5-6(12)10-8(2-1-3-8)7(13)9-5/h5,11H,1-4H2,(H,9,13)(H,10,12)/t5-/m0/s1

InChI Key

VAQKHOGJROQZJX-YFKPBYRVSA-N

Isomeric SMILES

C1CC2(C1)C(=O)N[C@H](C(=O)N2)CO

SMILES

C1CC2(C1)C(=O)NC(C(=O)N2)CO

Canonical SMILES

C1CC2(C1)C(=O)NC(C(=O)N2)CO

Origin of Product

United States

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